

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: *Phenothiazine-10-propionitrile*

Cat. No.: *B133782*

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Introduction

Phenothiazine-10-propionitrile, with the chemical formula $C_{15}H_{12}N_2S$ and a molecular weight of 252.33 g/mol, is a key intermediate in the synthesis of various pharmaceutical compounds, including antipsychotic drugs like Perazine.[1][2][3] Its structure consists of a phenothiazine core linked to a propionitrile group at the nitrogen atom.[4] Given its role as a precursor in drug manufacturing, ensuring its purity is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Phenothiazine-10-propionitrile** and the separation of its potential process-related impurities and degradation products.

Principle

The method utilizes reversed-phase chromatography on a C18 stationary phase. The separation is achieved using an isocratic mobile phase of acetonitrile and an ammonium acetate buffer. The hydrophobic nature of **Phenothiazine-10-propionitrile** ($\log P \approx 4.2$) allows for strong retention on the nonpolar stationary phase, while the optimized mobile phase permits the effective separation of the main component from more polar or less retained impurities.[1] Detection is performed using a UV detector at 254 nm, a wavelength at which the phenothiazine chromophore exhibits significant absorbance.[5][6]

Experimental Protocol

1. Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A flasks and pipettes.
- pH Meter: Calibrated.
- Sonicator: For degassing solvents and dissolving samples.
- Syringe Filters: 0.45 μm , nylon or PTFE.

2. Chemicals and Reagents

- **Phenothiazine-10-propionitrile** Reference Standard: Of known purity.
- Acetonitrile: HPLC grade.
- Ammonium Acetate: Analytical reagent grade.
- Glacial Acetic Acid: Analytical reagent grade.
- Water: HPLC grade or purified to 18.2 M Ω ·cm.

3. Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

| Parameter | Condition |
|----------------------|--|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02 M Ammonium Acetate (pH 5.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |

4. Preparation of Solutions

- Mobile Phase Preparation (0.02 M Ammonium Acetate, pH 5.0): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid.
- Diluent: Mobile Phase.
- Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of **Phenothiazine-10-propionitrile** Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well.
- Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
- Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the **Phenothiazine-10-propionitrile** sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.

5. System Suitability

Before sample analysis, inject the Standard Working Solution (50 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

- Tailing Factor (Asymmetry Factor): Not more than 2.0 for the **Phenothiazine-10-propionitrile** peak.
- Theoretical Plates (N): Not less than 2000 for the **Phenothiazine-10-propionitrile** peak.
- Relative Standard Deviation (%RSD) of Peak Areas: Not more than 2.0%.

6. Data Analysis and Calculations

The purity of the **Phenothiazine-10-propionitrile** sample is calculated based on the area percentages of all peaks in the chromatogram.

- % Purity = (Area of **Phenothiazine-10-propionitrile** Peak / Total Area of all Peaks) x 100

Any impurity exceeding the reporting threshold (e.g., 0.05%) should be identified and quantified.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines.^[7] The results are summarized in the tables below.

Specificity The method demonstrated good specificity. A PDA detector was used to assess peak purity, and no interference was observed from the diluent or potential impurities at the retention time of the main peak. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) showed that the degradation products were well-resolved from the parent peak.

Linearity

| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|----------------------|
| 1.0 | 21,540 |
| 10.0 | 214,980 |
| 25.0 | 538,120 |
| 50.0 | 1,075,900 |
| 75.0 | 1,614,200 |
| 100.0 | 2,151,500 |
| Correlation Coefficient (r ²) | 0.9998 |

Accuracy (Recovery)

| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
|---------------|-------------------|-----------------------|------------|
| 80% | 20.1 | 20.0 | 99.5% |
| 100% | 25.2 | 25.3 | 100.4% |
| 120% | 30.1 | 29.9 | 99.3% |
| Mean Recovery | 99.7% | | |

Precision

- Repeatability (Intra-day Precision, n=6)
 - Mean Purity: 99.85%
 - %RSD: 0.15%
- Intermediate Precision (Inter-day Precision, n=6)
 - Mean Purity: 99.81%

- %RSD: 0.21%

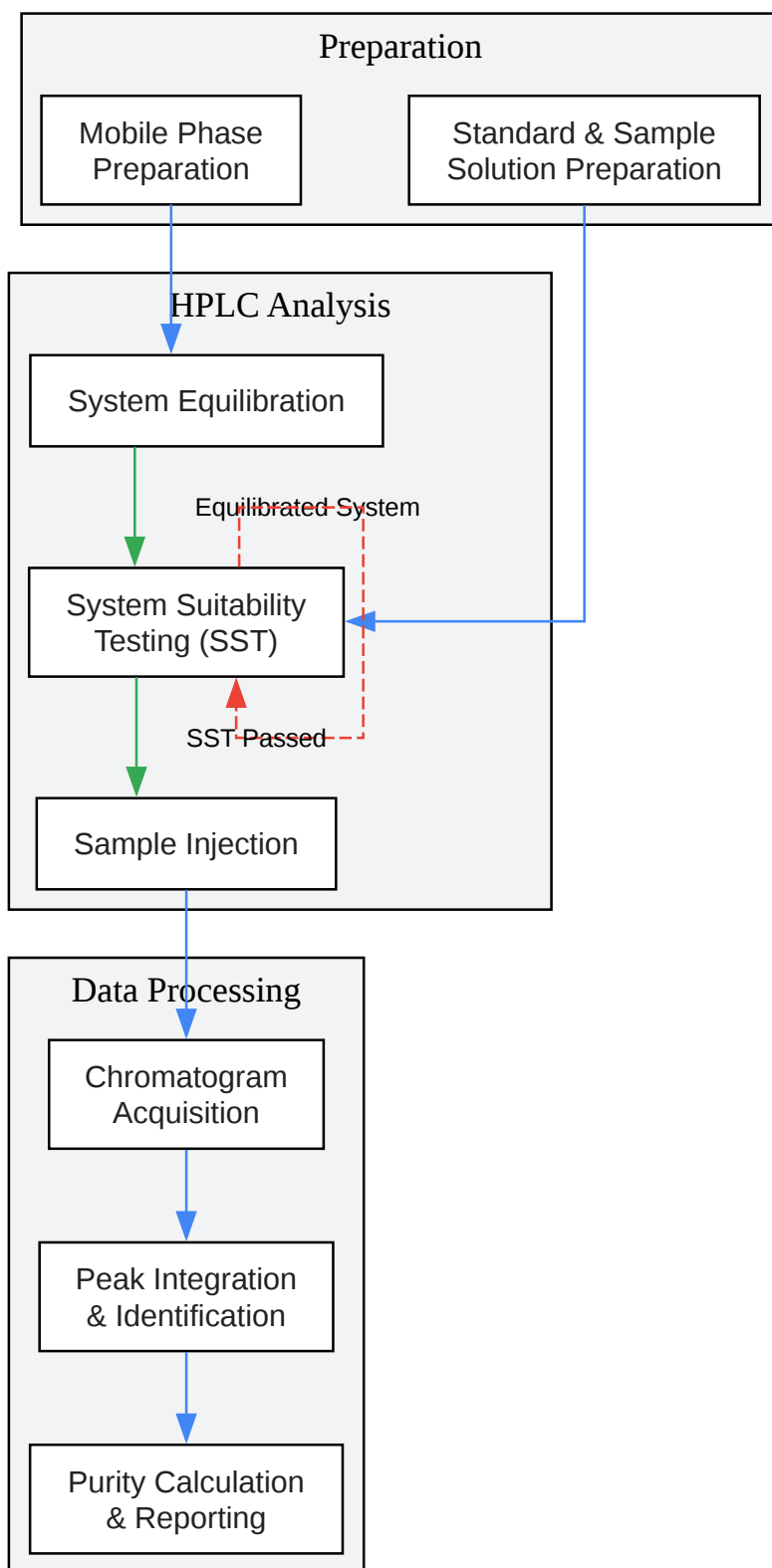
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Value (µg/mL) |
|-----------|---------------|
| LOD | 0.15 |
| LOQ | 0.50 |

Robustness

The method was found to be robust with respect to minor variations in flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition ($\pm 2\%$ organic). In all varied conditions, the system suitability parameters were met.

Visualizations



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